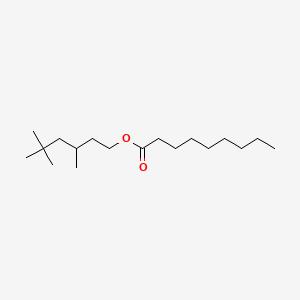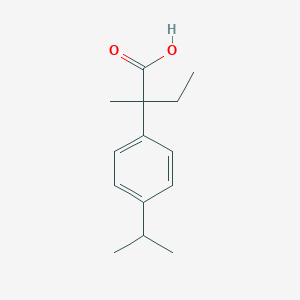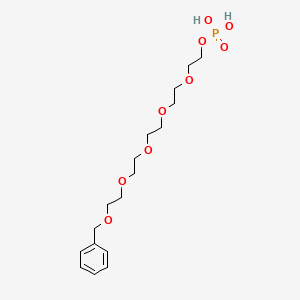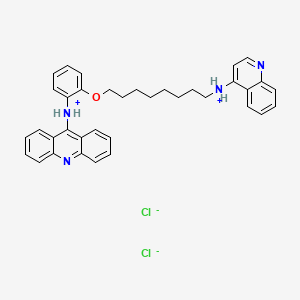
Tetraoctyloxytitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraoctyloxytitanium is a titanium-based organometallic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of titanium bonded to four octyloxy groups, which significantly influences its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetraoctyloxytitanium typically involves the reaction of titanium tetrachloride with octanol in the presence of a base. The reaction proceeds as follows:
TiCl4+4C8H17OH→Ti(OC8H17)4+4HCl
This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraoctyloxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and octyl alcohol.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The octyloxy groups can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or other alcohols are employed under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide and octyl alcohol.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various substituted titanium alkoxides or halides.
Wissenschaftliche Forschungsanwendungen
Tetraoctyloxytitanium has found applications in several scientific research areas, including:
Wirkmechanismus
The mechanism of action of tetraoctyloxytitanium involves its interaction with various molecular targets. In catalytic applications, the titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The octyloxy groups provide steric hindrance and influence the reactivity of the titanium center. In biological applications, the compound’s mechanism involves the generation of reactive oxygen species (ROS) that can induce cell death in targeted cells .
Vergleich Mit ähnlichen Verbindungen
Titanium Tetrachloride (TiCl4): A precursor for many titanium compounds but lacks the stability and specific reactivity of tetraoctyloxytitanium.
Titanium Isopropoxide (Ti(OiPr)4): Another titanium alkoxide with different steric and electronic properties.
Titanium Dioxide (TiO2): A widely used titanium compound with applications in photocatalysis and as a pigment.
Uniqueness of this compound: this compound is unique due to its specific combination of titanium and octyloxy groups, which confer distinct reactivity and stability
Eigenschaften
CAS-Nummer |
68585-68-2 |
|---|---|
Molekularformel |
C32H72O4Ti |
Molekulargewicht |
568.8 g/mol |
IUPAC-Name |
octan-1-ol;titanium |
InChI |
InChI=1S/4C8H18O.Ti/c4*1-2-3-4-5-6-7-8-9;/h4*9H,2-8H2,1H3; |
InChI-Schlüssel |
LKWDMPSNSSSHTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)

![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)


![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)

![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)
![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)

